molecular formula C18H18N4O4S B1229198 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B1229198
M. Wt: 386.4 g/mol
InChI Key: SQDCKOMKGRKKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide is a benzodioxine.

Scientific Research Applications

Synthesis and Chemical Properties

  • A key aspect of research involving this compound involves its synthesis and chemical characterization. For example, Vartanyan et al. (2017) detailed the intramolecular cyclization of related compounds to yield N-substituted 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, demonstrating the compound's potential in chemical synthesis (Vartanyan et al., 2017).

Biological Activities

  • Compounds with similar structures have been shown to possess significant biological activities. Patel et al. (2015) synthesized heterocyclic compounds with antibacterial and antifungal activities, highlighting the potential of similar compounds in antimicrobial research (Patel et al., 2015).

Anticancer Properties

  • The derivatives of such compounds have also been investigated for their anticancer properties. Li et al. (2020) discovered that dehydroabietic acid derivatives, which are structurally related, interact with DNA and show cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Li et al., 2020).

Antimicrobial and Antifungal Agents

  • Similar compounds have been studied for their antimicrobial and antifungal properties. Shukla et al. (2008) synthesized thiadiazole derivatives with notable antifungal and antibacterial activities, indicating a potential role in combating microbial infections (Shukla et al., 2008).

Nematocidal Activities

  • Liu et al. (2022) synthesized oxadiazole derivatives with a thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential applications in agriculture or pest control (Liu et al., 2022).

Pharmaceutical Applications

  • Kumar and Panwar (2015) focused on synthesizing bis-heterocyclic derivatives, including thiadiazole moieties, and evaluated them for various pharmacological properties such as antimicrobial, anti-inflammatory, and analgesic activities, underlining the compound's relevance in pharmaceutical research (Kumar & Panwar, 2015).

properties

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N4O4S/c23-15-7-11(16(24)19-18-21-20-17(27-18)10-1-2-10)9-22(15)12-3-4-13-14(8-12)26-6-5-25-13/h3-4,8,10-11H,1-2,5-7,9H2,(H,19,21,24)

InChI Key

SQDCKOMKGRKKFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.